2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
Beschreibung
The compound 2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid features a central hexanoic acid backbone symmetrically substituted with two (Z)-configured thiazolidinone-indole moieties. Each substituent comprises a 1-methyl-2-oxoindolin-3-ylidene group conjugated to a 4-oxo-2-thioxothiazolidin-3-yl ring.
Eigenschaften
IUPAC Name |
2,6-bis[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O6S4/c1-31-17-11-5-3-9-15(17)20(24(31)35)22-26(37)33(29(41)43-22)14-8-7-13-19(28(39)40)34-27(38)23(44-30(34)42)21-16-10-4-6-12-18(16)32(2)25(21)36/h3-6,9-12,19H,7-8,13-14H2,1-2H3,(H,39,40)/b22-20-,23-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJRFCJLDRELSS-YEUCEMRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCC(C(=O)O)N4C(=O)C(=C5C6=CC=CC=C6N(C5=O)C)SC4=S)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCC(C(=O)O)N4C(=O)/C(=C/5\C6=CC=CC=C6N(C5=O)C)/SC4=S)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a hybrid molecule that combines elements of thiazolidinone and indole structures. This combination is of significant interest in medicinal chemistry due to the potential for enhanced biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, structure-activity relationships, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to thiazolidinones and their derivatives. The compound has shown promising results against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Thiazolidinone Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacterium | Most Resistant Bacterium |
|---|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | En. cloacae | E. coli |
| Compound 5d | 37.9–113.8 | 57.8–118.3 | S. aureus | L. monocytogenes |
| Compound 11 | 0.011 | - | En. cloacae | - |
The most active compounds demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics such as ampicillin and streptomycin, indicating a higher potency against tested bacterial strains . For instance, compound 8 exhibited an MIC of against En. cloacae, while compound 5d showed comparable efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications on the thiazolidinone ring significantly influence biological activity. The presence of specific substituents, such as the 3-methylbutanoic acid , enhances antibacterial potency . Compounds with indole fragments have also been shown to exhibit dual activity against both bacteria and fungi, suggesting that the integration of these structural features is beneficial for developing effective antimicrobial agents .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on MRSA Resistance : A study evaluated the effectiveness of compound 5d against MRSA strains, demonstrating superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin . The results indicated that the compound could serve as a potential treatment option for infections caused by resistant bacterial strains.
- Fungal Infections : Another investigation focused on antifungal activity, where compounds derived from thiazolidinones exhibited MIC values ranging from to . The most sensitive fungal strain was identified as T. viride, while A. fumigatus showed resistance . This highlights the potential application of these compounds in treating fungal infections.
Vergleich Mit ähnlichen Verbindungen
Structural Features
The target compound’s bis-substituted hexanoic acid scaffold contrasts with monomeric derivatives reported in literature. Key analogs include:
3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acids (1b–1d, 1f): Monomeric structures with a single thiazolidinone-indole moiety attached to an indole-2-carboxylic acid backbone. Lacking the hexanoic acid chain, these compounds exhibit lower molecular weights (≈350–400 g/mol) .
Table 1: Structural Comparison
Functional Implications
- Solubility: The hexanoic acid chain may enhance aqueous solubility compared to shorter-chain analogs, though bis-substitution could increase hydrophobicity.
- Bioactivity: Monomeric analogs (1b–1d, 1f) are hypothesized to exhibit antimicrobial or anticancer activity due to thiazolidinone motifs, common in pharmacophores . The target compound’s dimeric structure might enable dual binding sites or enhanced receptor avidity.
Vorbereitungsmethoden
Synthetic Pathways for 2,6-Bis((Z)-5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic Acid
N-Alkylation of Isatin Derivatives
The synthesis begins with the preparation of 1-methylindoline-2,3-dione (1-methylisatin), a key precursor. As detailed in, isatin undergoes N-alkylation using iodomethane in acetonitrile with potassium carbonate as a base. This reaction proceeds at room temperature over 44 hours, yielding 1-methylisatin in 91% purity after recrystallization. The methyl group at the N1 position is critical for subsequent Knoevenagel condensations, as it prevents unwanted side reactions and stabilizes the indolinone moiety.
Synthesis of Rhodanine-Carboxylic Acid Intermediates
The hexanoic acid-linked rhodanine core is constructed via a two-step process. First, ω-aminohexanoic acid reacts with carbon disulfide in the presence of potassium hydroxide to form 6-(4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid. This intermediate is isolated as a potassium salt, which is then acidified to yield the free carboxylic acid. Challenges arise in maintaining the stability of the thioxothiazolidinone ring under acidic conditions, necessitating careful pH control.
Knoevenagel Condensation for Bis-Rhodanine Formation
The final step involves a double Knoevenagel condensation between 1-methylisatin and the rhodanine-carboxylic acid intermediate. As reported in, this reaction is performed under mild basic conditions (potassium hydroxide in methanol) to avoid decomposition of the base-sensitive rhodanine. The (Z)-stereochemistry of the exocyclic double bond is confirmed by X-ray crystallography of analogous compounds, which show a trans relationship between the rhodanine and indolinone carbonyl groups. The reaction yields the target compound as a dark red solid, albeit with moderate efficiency (44–60%) due to competing side reactions and poor solubility.
Table 1: Key Reaction Conditions and Yields
Optimization Challenges and Structural Characterization
Solubility and Purification Hurdles
A persistent issue in the synthesis is the poor solubility of intermediates and the final product in common organic solvents (e.g., DCM, EtOAc) and aqueous media. Reverse-phase chromatography proves impractical due to the instability of the rhodanine ring in basic aqueous conditions. Instead, purification relies on recrystallization from ethanol-THF mixtures, which minimizes decomposition but results in significant mass loss.
Stereochemical Control
The (Z)-configuration of the exocyclic double bond is thermodynamically favored, as evidenced by X-ray structures of related compounds. However, prolonged reaction times or elevated temperatures can lead to isomerization, necessitating strict control over reaction conditions. Nuclear Overhauser Effect (NOE) spectroscopy and ¹H-¹³C HMBC correlations are employed to confirm the stereochemistry in the final product.
Spectroscopic Characterization
The compound exhibits distinctive NMR signals:
Q & A
What are the optimized synthetic routes for 2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, and how do reaction conditions influence yield?
Basic Research Question
Methodological Answer:
The synthesis typically involves Knoevenagel condensation between 3-formylindole derivatives and 2-thioxothiazolidin-4-one precursors under reflux in acetic acid with sodium acetate as a catalyst. For example:
- Step 1: Reflux equimolar amounts of 3-formyl-1H-indole-2-carboxylic acid and 2-thioxothiazolidin-4-one in acetic acid with sodium acetate (1:1 molar ratio) for 2.5–3 hours to form the thiazolidinone-indole conjugate .
- Step 2: Hexanoic acid spacer integration requires alkylation or coupling reactions (e.g., using bromohexanoic acid derivatives) under anhydrous acetone with K₂CO₃, followed by acidification to isolate the final compound .
Key Variables Affecting Yield: - Catalyst: Sodium acetate enhances condensation efficiency by deprotonating intermediates .
- Reaction Time: Prolonged reflux (3–5 hours) improves crystallinity but may degrade heat-sensitive intermediates .
- Solvent Choice: Acetic acid promotes solubility of polar intermediates, while DMF improves recrystallization purity .
Which spectroscopic techniques are critical for confirming the structure and Z-configuration of this compound?
Basic Research Question
Methodological Answer:
- ¹H/¹³C NMR: The Z-configuration is confirmed by vinyl proton coupling constants (J = 10–12 Hz for Z-isomers) and deshielded carbonyl carbons (δ ~170–180 ppm) .
- IR Spectroscopy: Stretching bands at ~1680–1700 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C=S), and 3200–3400 cm⁻¹ (O-H/N-H) validate functional groups .
- Mass Spectrometry (HRMS): Exact mass matching (<5 ppm error) confirms molecular formula .
How can researchers resolve contradictions in reaction yields when synthesizing structural analogs?
Advanced Research Question
Methodological Answer:
Discrepancies in yields (e.g., 24% vs. 73% in ) arise from:
- Steric/Electronic Effects: Bulky substituents on aldehydes (e.g., 4-benzyloxy groups) hinder condensation, reducing yield. Use electron-withdrawing groups to activate the aldehyde .
- Catalyst Optimization: Replace sodium acetate with piperidine in ethanol for milder, higher-yielding conditions .
- Purification: Gradient recrystallization (acetic acid → DMF) removes byproducts, improving purity without yield loss .
What methodologies assess the compound’s stability under physiological conditions?
Advanced Research Question
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and characterize products via LC-MS .
- Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .
- Light Sensitivity: Store solutions in amber vials under UV/visible light (300–800 nm) and track absorbance changes .
What purification techniques are recommended for isolating high-purity 2,6-bis((Z)-...hexanoic acid?
Basic Research Question
Methodological Answer:
- Recrystallization: Use a 1:1 acetic acid-DMF mixture to dissolve crude product at 80°C, then cool to 4°C for slow crystallization .
- Column Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) for intermediates. Adjust polarity with 1% acetic acid to prevent tailing .
How to design in vitro assays to evaluate the compound’s biological activity?
Advanced Research Question
Methodological Answer:
- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination after 48-hour exposure. Compare to cisplatin controls .
- Enzyme Inhibition: Screen against tyrosine kinases or HDACs using fluorogenic substrates. Measure IC₅₀ via kinetic fluorescence assays .
What computational approaches predict interactions between this compound and biological targets?
Advanced Research Question
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to HDAC8 (PDB: 1T69). Focus on Zn²⁺ coordination by thioxothiazolidinone sulfur and indole π-π stacking .
- QSAR Studies: Correlate substituent electronegativity with IC₅₀ values using Hammett constants and MLR analysis .
How to validate synthetic intermediates via analytical techniques?
Basic Research Question
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
